Bromelain is a crude, aqueous extract obtained from the stems and fruits of pineapple (Ananas comosus), a member of the Bromeliaceae family. [] Bromelain is classified as a cysteine protease, characterized by the presence of a sulfhydryl group at its active site. [] It exhibits enzymatic activity over a pH range of 4.5–9.5. [] Bromelain contains a mixture of different thiol endopeptidases along with phosphatases, glucosidases, peroxidases, cellulases, and glycoproteins. [] It plays a significant role in scientific research due to its diverse therapeutic and industrial applications.
Bromelain is predominantly extracted from the stem and fruit of the pineapple. The extraction process typically involves using parts of the pineapple that are often considered waste, such as the peel, core, and crown. This not only provides a high-value product but also promotes sustainable practices by utilizing agro-industrial residues . The classification of bromelain is based on its enzymatic activity and source:
Both types exhibit broad proteolytic activity across various pH levels (5.5 to 8.0) and temperatures (35.5 to 71 degrees Celsius) .
The extraction of bromelain involves several steps:
Modern techniques such as ultrafiltration, membrane filtration, and chromatography are also employed to enhance purity and yield while minimizing costs .
The extraction process can be optimized through various methods:
Bromelain consists of a variety of thiol endopeptidases with complex three-dimensional structures that facilitate substrate binding and catalysis. The molecular weight typically ranges from 20 kDa to 30 kDa depending on its source and purification method .
Bromelain catalyzes hydrolysis reactions where peptide bonds in proteins are cleaved. This enzymatic activity can be influenced by factors such as pH, temperature, and substrate concentration.
The mechanism involves:
Bromelain's mechanism of action involves several steps:
This process underscores bromelain's role in digestion and inflammation reduction .
Bromelain has numerous scientific applications due to its proteolytic properties:
Research continues into its potential therapeutic uses, including cancer treatment adjuncts and digestive health aids .
Bromelain encompasses a group of sulfhydryl (cysteine) proteases belonging to the papain family (C1A clan) with a conserved catalytic triad of Cys²⁵-His¹⁵⁸-Asn¹⁷⁵ (numbering relative to papain). The crystal structure of ananain (EC 3.4.22.31), resolved at 1.73 Å, reveals a geometrically flat and open S1 subsite that accommodates diverse P1 residues (e.g., Gln, Arg), while the S2 subsite forms a narrow hydrophobic pocket favoring non-polar residues like Leu [1] [5]. This structural arrangement underpins its substrate specificity. Enzyme kinetic studies demonstrate ananain’s catalytic efficiency (kcat/Km) of 1.7 × 10⁶ M⁻¹s⁻¹ for the tripeptide substrate PLQ (Pro-Leu-Gln), with cleavage occurring C-terminal to Gln [1]. Bromelain isoforms are irreversibly inhibited by E-64 (trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane), which forms a covalent bond with the catalytic cysteine, exhibiting Ki values of 3.6–6.9 μM [10].
Bromelain exists in distinct isoforms primarily classified by tissue origin:
Table 1: Key Properties of Stem vs. Fruit Bromelain
Property | Stem Bromelain | Fruit Bromelain |
---|---|---|
EC Number | 3.4.22.32 | 3.4.22.33 |
Molecular Weight (kDa) | 23.8–37 | 24.5–32 |
Isoelectric Point (pI) | >9.5 (Alkaline) | 4.6 (Acidic) |
Optimal pH | 6–8 | 3–8 |
Optimal Temperature (°C) | 50–60 | 37–70 |
Proteolytic Activity | Higher | Lower |
Minor isoforms include ananain and comosain, each with unique cleavage preferences and inhibitor sensitivities [4] [5]. Genomic studies identify 71 C1A protease genes in pineapple (Ananas comosus), with 15 belonging to the bromelain subfamily (Orthogroup 189) [4].
Bromelain’s proteolytic activity is characterized by its peptide bond cleavage preferences, determined using tripeptidyl substrate libraries (REPLi) and synthetic chromogenic substrates:
Metal ions modulate activity pH-dependently:
Glycosylation critically influences bromelain stability and activity:
Table 2: Glycosylation Status of Pineapple Cysteine Proteases
Protease | Glycosylation Status | Glycosylation Site | Functional Impact |
---|---|---|---|
Stem Bromelain | Yes | Asn⁹⁷ | Stabilizes structure at pH >10; enhances thermotolerance |
Fruit Bromelain | Variable | Unknown | Modulates solubility; stability unclear |
Ananain | No | – | Reduced stability at high pH/temperature |
Comosain | Yes | Unknown | Not fully elucidated |
Bromelain stability is governed by pH, temperature, and storage conditions:
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